N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine
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Overview
Description
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine is a complex organic compound with the molecular formula C16H17N5. This compound is known for its unique structure, which includes a tetrazole ring, a phenyl group, and a nitrophenyl group. It has a predicted density of 1.20±0.1 g/cm³ and a boiling point of 457.3±55.0 °C .
Preparation Methods
The synthesis of N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine involves several steps. One common method includes the reaction of 2-methylphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with N-methyl-1-phenylmethanamine and 4-nitrobenzyl chloride under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Scientific Research Applications
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine involves its interaction with specific molecular targets. The tetrazole ring and nitrophenyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways and exerting its effects .
Comparison with Similar Compounds
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine can be compared with other tetrazole-containing compounds, such as:
5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole: This compound is used as an intermediate in the synthesis of antimicrobial agents.
1H-Tetrazole-5-methanamine: Known for its use in DNA synthesis and other biochemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-17-8-6-7-11-21(17)28-23(24-25-26-28)22(19-9-4-3-5-10-19)27(2)16-18-12-14-20(15-13-18)29(30)31/h3-15,22H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSNUNYVPBCSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C3=CC=CC=C3)N(C)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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